An In-depth Technical Guide to 2,6-Dimethylpiperazine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2,6-Dimethylpiperazine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dimethylpiperazine, a versatile heterocyclic compound with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its role as a key building block in the development of novel therapeutics.
Core Properties of 2,6-Dimethylpiperazine
2,6-Dimethylpiperazine, identified by the CAS Number 108-49-6 , is a cyclic diamine that serves as a crucial scaffold in medicinal chemistry.[1][2][3][4] Its structural features allow for diverse chemical modifications, making it an important intermediate in the synthesis of complex molecular architectures.[5]
Quantitative Data Summary
The key physicochemical properties of 2,6-dimethylpiperazine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 108-49-6 | [1][2][3][4] |
| Molecular Formula | C₆H₁₄N₂ | [1][2][6] |
| Molecular Weight | 114.19 g/mol | [2][3][4][7] |
| Appearance | White to off-white crystalline solid or hygroscopic solid | [1][3] |
| Melting Point | 108-111 °C | [1][3][7] |
| Boiling Point | 162 °C | [3][7] |
| Density | 0.914 g/cm³ (estimate) | [7] |
| Flash Point | 45 °C (113 °F) - closed cup | [1][3][7] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol (B129727). | [7] |
| pKa | 9.38 ± 0.60 (Predicted) | [7] |
| EC Number | 203-588-9 | [3][4] |
| Beilstein/REAXYS Number | 79881 | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 2,6-dimethylpiperazine, compiled from established literature and patent filings.
Synthesis of cis-2,6-Dimethylpiperazine (B139716)
A common and effective method for the synthesis of cis-2,6-dimethylpiperazine involves the reductive amination of diisopropanolamine (B56660). The following protocol is a composite of procedures described in patent literature.[2][3]
Materials:
-
Diisopropanolamine
-
Anhydrous ammonia (B1221849)
-
Hydrogen gas
-
Raney Nickel or a Nickel/Iron catalyst[3]
-
Toluene (or another suitable aromatic hydrocarbon solvent like benzene (B151609) or xylene)[2]
-
Methanol
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Reaction Setup: In a suitable autoclave, combine diisopropanolamine and toluene. The recommended ratio of the organic solvent is 0.5 to 5 parts by weight based on 1 part by weight of diisopropanolamine.[2]
-
Catalyst Addition: Carefully add the Raney Nickel or Ni/Fe catalyst to the mixture.
-
Ammonia and Hydrogen Introduction: Cool the autoclave and introduce anhydrous ammonia. Subsequently, pressurize the vessel with hydrogen gas to approximately 5.5 kg/cm ².[2]
-
Reaction: Heat the mixture to a temperature between 180°C and 200°C for approximately 4 hours.[2][3] The reaction is typically carried out under a pressure of 1-12 MPa.[3]
-
Work-up: After cooling the reactor, carefully vent the excess ammonia and hydrogen.
-
Catalyst Removal: Dilute the reaction mixture with methanol and filter to remove the catalyst.[3]
-
Solvent Removal: Concentrate the filtrate by distillation to remove methanol and toluene.[3]
-
Product Isolation: The crude product, a mixture of cis- and trans-2,6-dimethylpiperazine, is obtained.
Synthesis workflow for cis-2,6-Dimethylpiperazine.
Purification by Recrystallization
The crude product from the synthesis, containing a mixture of cis and trans isomers, can be purified by recrystallization to isolate the desired cis isomer.
Materials:
-
Crude 2,6-dimethylpiperazine
-
A suitable solvent system (e.g., an organic solvent in which the cis isomer has lower solubility at room temperature compared to the trans isomer)
Procedure:
-
Dissolution: Dissolve the crude 2,6-dimethylpiperazine in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The cis-2,6-dimethylpiperazine will crystallize out of the solution. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum. The melting point of the purified cis-2,6-dimethylpiperazine should be in the range of 113-114°C.[3]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of 2,6-dimethylpiperazine and the separation of its cis and trans isomers can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol based on methods for similar piperazine (B1678402) derivatives.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Selective Detector (MSD)
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Solvent Delay: 3 minutes
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Scan Mode: Full Scan
Sample Preparation:
-
Prepare a stock solution of the 2,6-dimethylpiperazine sample in a suitable solvent such as methanol or dichloromethane.
-
Perform serial dilutions to create calibration standards of known concentrations.
-
Inject a 1 µL aliquot of the sample or standard into the GC-MS system.
References
- 1. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. Regulation of carbamoyl phosphate synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. EP1284262A1 - Procédé pour la préparation de cis-2,6-diméthylpipérazine - Google Patents [patents.google.com]
- 7. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
